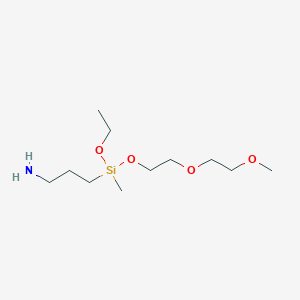![molecular formula C20H28N4O2 B14401431 N-Methyl-N'-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea CAS No. 87653-55-2](/img/structure/B14401431.png)
N-Methyl-N'-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N’-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and a keto group, linked to an octyl chain and a urea moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Attachment of the Octyl Chain: The octyl chain is introduced via alkylation reactions, where the pyridazinone core is treated with octyl halides in the presence of a base such as potassium carbonate.
Urea Formation: The final step involves the reaction of the alkylated pyridazinone with methyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of N-Methyl-N’-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N’-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-Methyl-N’-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-Methyl-N’-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea involves its interaction with specific molecular targets and pathways. The pyridazinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N’-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea: This compound has a similar structure but with a heptyl chain instead of an octyl chain.
N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: Another related compound with a pyridazinone core but different substituents.
Uniqueness
N-Methyl-N’-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the octyl chain and urea moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.
Propriétés
Numéro CAS |
87653-55-2 |
|---|---|
Formule moléculaire |
C20H28N4O2 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
1-methyl-3-[8-(6-oxo-3-phenylpyridazin-1-yl)octyl]urea |
InChI |
InChI=1S/C20H28N4O2/c1-21-20(26)22-15-9-4-2-3-5-10-16-24-19(25)14-13-18(23-24)17-11-7-6-8-12-17/h6-8,11-14H,2-5,9-10,15-16H2,1H3,(H2,21,22,26) |
Clé InChI |
DNLCOQBPLOZMPX-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NCCCCCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



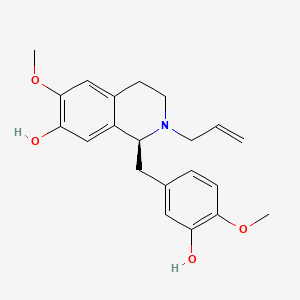
![N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14401369.png)
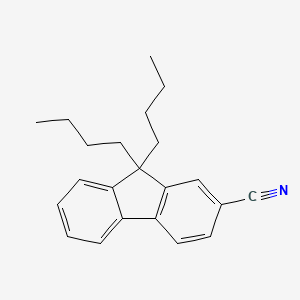
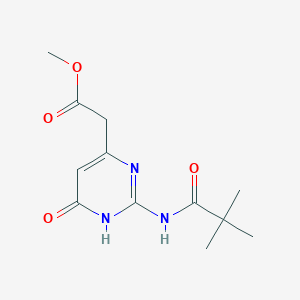
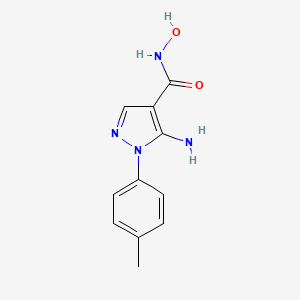
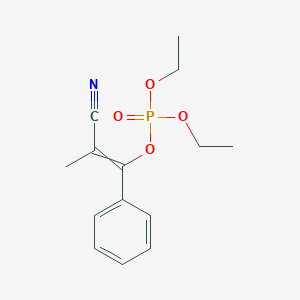
![N,N'-(Ethane-1,2-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14401405.png)
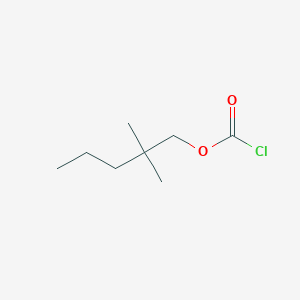
![Tributyl[1-(methoxymethoxy)propyl]stannane](/img/structure/B14401418.png)
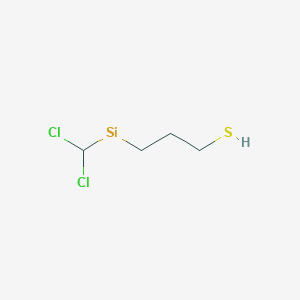
![[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene](/img/structure/B14401435.png)

